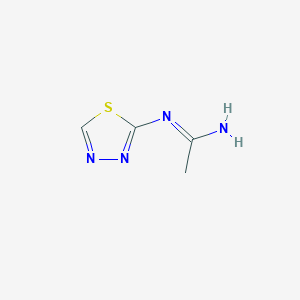

N-(1,3,4-thiadiazol-2-yl)acetimidamide

Description

Significance of the 1,3,4-Thiadiazole (B1197879) Scaffold in Heterocyclic Chemistry

Role as a Privileged Pharmacophore in Drug Design and Development

In medicinal chemistry, a "privileged pharmacophore" is a molecular scaffold that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. The 1,3,4-thiadiazole ring is widely recognized as such a scaffold. nih.govscite.airesearcher.liferesearchgate.net Its derivatives have been found to exhibit a broad spectrum of pharmacological activities. wisdomlib.orgjetir.org The inherent properties of the thiadiazole ring allow for chemical modifications that can enhance pharmacokinetic and pharmacological profiles. rsc.org

The versatility of this scaffold is demonstrated by its presence in several commercially available drugs, including the carbonic anhydrase inhibitors Acetazolamide and Methazolamide, and the first-generation cephalosporin (B10832234) antibiotics Cefazolin and Cefazedone. mdpi.comrsc.org Ongoing research continues to uncover new therapeutic applications for 1,3,4-thiadiazole derivatives, exploring their potential as anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral agents. nih.govrsc.orgresearchgate.net

Table 1: Reported Biological Activities of 1,3,4-Thiadiazole Derivatives

| Biological Activity | Description | References |

|---|---|---|

| Anticancer | Compounds show cytotoxic effects against various human cancer cell lines. | nih.govmdpi.comnih.gov |

| Antibacterial | Effective against a range of Gram-positive and Gram-negative bacteria. | nih.govrsc.orggavinpublishers.com |

| Antifungal | Inhibit the growth of various pathogenic fungal species. | nih.govresearchgate.netgavinpublishers.com |

| Anti-inflammatory | Exhibit properties that reduce inflammation in biological models. | nih.govresearchgate.netrsc.org |

| Antiviral | Show activity against various viruses, indicating potential for antiviral drug development. | nih.govresearchgate.net |

| Antitubercular | Active against Mycobacterium tuberculosis, the causative agent of tuberculosis. | nih.govrsc.org |

| Anticonvulsant | Demonstrate potential in controlling seizures, relevant for epilepsy research. | researchgate.netjetir.orgrsc.org |

| Carbonic Anhydrase Inhibition | A well-established activity, leading to diuretic effects. | mdpi.comrsc.org |

Bioisosteric Relationships and Structural Features

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The 1,3,4-thiadiazole ring is considered a bioisostere of the 1,3,4-oxadiazole (B1194373) and pyrimidine (B1678525) rings. mdpi.commdpi.comnih.govnih.gov This bioisosteric relationship is significant; for instance, its similarity to pyrimidine, a core component of nucleic acids, allows some 1,3,4-thiadiazole derivatives to interfere with DNA replication processes in cancer cells. mdpi.comnih.gov

Several structural features contribute to the biological activity of the 1,3,4-thiadiazole scaffold:

Aromaticity : The strong aromatic character of the ring system imparts high in vivo stability. rsc.org

Mesoionic Character : This property allows the molecule to readily cross biological membranes and interact with intracellular targets. researchgate.netmdpi.comnih.gov

Hydrogen Bonding Domain : The presence of nitrogen atoms provides a hydrogen bonding domain, which is crucial for interacting with biological receptors. rsc.org

Sulfur Atom : The sulfur atom in the ring, with its C-S σ* orbitals, can create regions of low electron density, facilitating easier interaction with biological targets. mdpi.comnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C4H6N4S |

|---|---|

Molecular Weight |

142.19 g/mol |

IUPAC Name |

N'-(1,3,4-thiadiazol-2-yl)ethanimidamide |

InChI |

InChI=1S/C4H6N4S/c1-3(5)7-4-8-6-2-9-4/h2H,1H3,(H2,5,7,8) |

InChI Key |

HDYGPHQQWQSEOA-UHFFFAOYSA-N |

Isomeric SMILES |

C/C(=N\C1=NN=CS1)/N |

Canonical SMILES |

CC(=NC1=NN=CS1)N |

Origin of Product |

United States |

Overview of N 1,3,4 Thiadiazol 2 Yl Acetimidamide and Its Derivatives

Structural Diversity and Functional Group Incorporations

The structural framework of N-(1,3,4-thiadiazol-2-yl) derivatives is highly adaptable, allowing for extensive chemical modification. Researchers have synthesized a multitude of analogues by incorporating various functional groups, leading to a wide range of physicochemical properties and biological activities.

Common synthetic strategies involve the acylation of the 2-amino group to form amides, such as N-(1,3,4-thiadiazol-2-yl)amides and N-(1,3,4-thiadiazol-2-yl)benzamides. mdpi.comnih.gov Further complexity is achieved by introducing diverse substituents at the 5-position of the thiadiazole ring, with aromatic and heterocyclic rings being common choices to enhance biological efficacy. mdpi.com The specific nature and position of these substituents can profoundly influence the compound's interaction with its biological target. researchgate.net

For example, a recent study detailed a series of N-(1,3,4-thiadiazol-2-yl)amide derivatives as novel uncompetitive inhibitors of 6-phosphogluconate dehydrogenase (6PGD), an enzyme identified as a promising target for cancer therapy. nih.gov Other research has focused on combining the 1,3,4-thiadiazole (B1197879) scaffold with other heterocyclic systems, such as pyridine (B92270) or imidazo[2,1-b]thiadiazole, to create fused or linked systems with unique pharmacological profiles. nih.gov

Table 2: Examples of N-(1,3,4-thiadiazol-2-yl) Derivative Classes and Their Research Focus

| Derivative Class | Incorporated Functional Groups/Scaffolds | Research Focus/Reported Activity | References |

|---|---|---|---|

| N-(1,3,4-thiadiazol-2-yl)amides | Various amide linkages derived from different carboxylic acids. | Inhibition of 6-Phosphogluconate Dehydrogenase (6PGD) for anticancer potential. | nih.govresearchgate.net |

| 5-Phenyl-1,3,4-thiadiazol-2-amine Derivatives | Phenyl group at C5; modifications at the 2-amino position (e.g., acetylation, benzoylation). | Antiproliferative effects against various cancer cell lines. | mdpi.com |

| Imidazo[2,1-b] nih.govrsc.orgmdpi.comthiadiazoles | Fused imidazole (B134444) ring system. | Anticancer and antimicrobial activities. | rsc.orgnih.gov |

| Thiadiazole-Pyridine Hybrids | Pyridine ring linked to the thiadiazole core. | Antiproliferative activity against human carcinoma cell lines. | nih.gov |

| Azetidin-2-one Derivatives | Azetidin-2-one (β-lactam) ring attached to the thiadiazole scaffold. | Investigated for anticonvulsant activity. | gavinpublishers.com |

Historical Context of Thiadiazole Research

The study of thiadiazoles dates back to the late 19th century. The 1,3,4-thiadiazole ring system was first reported by Fischer in 1882, with its properties being further described by chemists Kuh and Freund in 1890. mdpi.comresearchgate.net However, the definitive nature of the ring's structure was not fully established until 1956 by Goerdler and his colleagues. researchgate.net Some of the earliest therapeutic investigations involving this scaffold were in the development of antibacterial sulfonamide drugs. gavinpublishers.com Over the decades, research has evolved significantly, recognizing the 1,3,4-thiadiazole not just as a component of simple antibacterials, but as a privileged scaffold for developing a diverse range of therapeutic agents targeting complex diseases. researchgate.net

Classical and Conventional Synthetic Routes

Traditional methods for synthesizing the 1,3,4-thiadiazole core and its derivatives often involve multi-component reactions, amidation, and cyclization reactions, which have been foundational in heterocyclic chemistry.

Multi-component Reaction Strategies

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules in a single step, which is advantageous for creating libraries of analogues. A notable example is the one-pot, three-component reaction for synthesizing 1,3,4-thiadiazole-thiazolidine-4-one hybrids. This reaction involves 5-substituted phenyl-1,3,4-thiadiazol-2-amines, various substituted benzaldehydes, and 2-mercaptoacetic acid. nih.gov This strategy provides a straightforward and efficient protocol for generating molecular hybrids with potential biological activities. nih.gov

Amidation Reactions and Amide Bond Formation Techniques

Amidation is a key step in the synthesis of many this compound analogues. This involves the formation of an amide bond between a 2-amino-1,3,4-thiadiazole core and a carboxylic acid or its derivative. For instance, a series of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized through an amidation reaction. nih.gov This synthesis utilized 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile at room temperature. nih.gov

Another common method involves the reaction of 2-amino-5-substituted-1,3,4-thiadiazole with various aldehydes and 2-drops of concentrated sulfuric acid in ethanol, refluxed for 5 hours to produce Schiff bases. jocpr.com The synthesis of N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides has also been reported. jocpr.com

Table 1: Examples of Amidation Reactions for Thiadiazole Derivatives

| Reactants | Coupling Agents/Conditions | Product Type |

|---|---|---|

| 5-amino-1,3,4-thiadiazole-2-thiol and Phenylacetic acid derivatives | EDC, HOBt, Acetonitrile, Room Temperature | N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamides nih.gov |

| 2-amino-5-substituted-aryl-1,3,4-thiadiazole and Aldehydes | Conc. H2SO4, Ethanol, Reflux | Schiff Bases of 1,3,4-thiadiazole jocpr.com |

Cyclization Reactions for Thiadiazole Ring Formation

The formation of the 1,3,4-thiadiazole ring itself is a critical step, and cyclization reactions are the most common methods to achieve this. The most widely used precursor for this synthesis is thiosemicarbazide (B42300) or its derivatives. nih.govcore.ac.uk The general process involves the acylation of thiosemicarbazide followed by dehydration-cyclization. nih.govcore.ac.uk

Various dehydrating agents can be employed for the cyclization step, including concentrated sulfuric acid, polyphosphoric acid (PPA), and phosphorus oxychloride (POCl3). jocpr.comnih.govcore.ac.uk For example, thiosemicarbazide derivatives can be cyclized with different aromatic carboxylic acids in the presence of POCl3 to form the corresponding 1,3,4-thiadiazole derivatives. jocpr.com Similarly, the reaction of benzoic acid or 2-hydroxy benzoic acid with thiosemicarbazide using concentrated H2SO4 as an oxidizing agent also yields 5-phenyl-1,3,4-thiadiazol-2-amine and 2-(5-amino-1,3,4-thiadiazol-2-yl)phenol, respectively. jocpr.com

The reaction mechanism typically starts with a nucleophilic attack of the nitrogen from the thiosemicarbazide onto the carboxylic acid's carbonyl carbon, followed by dehydration. sbq.org.brsbq.org.br The sulfur atom then attacks the carbonyl group, leading to cyclization and subsequent dehydration to form the aromatic 1,3,4-thiadiazole ring. sbq.org.brsbq.org.br

Table 2: Reagents for Cyclization of Thiosemicarbazides

| Precursor | Reagent/Acid | Dehydrating Agent | Product |

|---|---|---|---|

| Thiosemicarbazide | Aromatic Carboxylic Acids | POCl3 | 2-amino-5-aryl-1,3,4-thiadiazoles jocpr.com |

| Thiosemicarbazide | Benzoic Acid | Conc. H2SO4 | 5-phenyl-1,3,4-thiadiazol-2-amine jocpr.com |

| Thiosemicarbazide | Carboxylic Acid | Polyphosphoric Acid (PPA) | 2-amino-5-substituted-1,3,4-thiadiazoles nih.gov |

Modern and Green Chemistry Approaches

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These modern approaches, including microwave-assisted synthesis and the use of alternative reaction media, align with the principles of green chemistry.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov This technology has been successfully applied to the synthesis of this compound analogues and other thiadiazole derivatives. nih.govnih.gov

For instance, a green and efficient method for synthesizing 1,3,4-thiadiazole-based compounds was developed under microwave activation. nih.gov In another study, new thiadiazole derivatives were synthesized from thiosemicarbazide using microwave irradiation, which was described as an eco-friendly, non-hazardous, and economical approach. nanobioletters.com The reaction of substituted thiosemicarbazide with substituted benzoic acid in the presence of phosphorous oxychloride and a few drops of concentrated sulfuric acid was subjected to microwave irradiation at 300 W for 3 minutes, resulting in good yields. nanobioletters.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Thiadiazole Derivatives

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement |

|---|---|---|---|

| Synthesis of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives nih.gov | Several hours | Minutes | Significant |

| Synthesis of various 1,3,4-thiadiazole derivatives nih.gov | Hours | Minutes | Enhanced rates and yields |

Solvent-Free Conditions and Ionic Liquid Catalysis

The use of ionic liquids (ILs) as alternative solvents and catalysts is another hallmark of green chemistry. ILs are favored for their low vapor pressure, thermal stability, and recyclability. cbijournal.com An environmentally benign synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles has been reported using a catalytic amount of [bmim]BF4 ionic liquid and molecular iodine. cbijournal.com This reaction proceeds at room temperature with good to excellent yields. cbijournal.com A key advantage of this method is the ability to extract the product with an organic solvent, leaving the ionic liquid behind for reuse. cbijournal.com

Solvent-free conditions represent an ideal green chemistry approach. While a control reaction of benzaldehyde and thiosemicarbazide under solvent-free conditions without a catalyst showed no product formation, the addition of an ionic liquid catalyst under the same conditions proved effective. cbijournal.com

Table 4: Synthesis of 2-amino-1,3,4-thiadiazoles using Ionic Liquid

| Reactants | Catalyst/Solvent | Conditions | Key Advantage |

|---|---|---|---|

| Aromatic aldehydes and Thiosemicarbazide | Molecular Iodine and [bmim]BF4 Ionic Liquid | Room Temperature | Recyclable catalyst/solvent system cbijournal.com |

Derivatization and Functionalization Strategies

The 1,3,4-thiadiazole ring is a versatile scaffold in medicinal chemistry, largely due to the relative ease with which it can be functionalized. researchgate.net Derivatization strategies for this compound and its analogues primarily focus on modifications at the C2 and C5 positions of the thiadiazole ring, allowing for the systematic modulation of their physicochemical and biological properties.

Alkylation and Acylation of the Thiadiazole Moiety

Acylation, particularly N-acylation of the 2-amino group, is a fundamental strategy for elaborating the 1,3,4-thiadiazole scaffold. This reaction introduces an acyl group, which can serve as a key intermediate for further functionalization or as a critical pharmacophoric element.

A common approach involves the reaction of a 2-amino-1,3,4-thiadiazole derivative with an acylating agent such as an acid anhydride or an acyl chloride. For instance, 5-phenyl-1,3,4-thiadiazol-2-amine can be acetylated using acetic anhydride to yield the corresponding N-acetylated product. mdpi.com Similarly, reacting 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in the presence of a mild base like anhydrous sodium acetate produces the key intermediate 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide. nih.gov This chloroacetylated intermediate is particularly useful as its reactive chlorine atom allows for subsequent nucleophilic substitution reactions, effectively acting as a linker to introduce further molecular complexity. nih.gov

Amide bond formation using coupling agents is another refined acylation method. Novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives have been prepared by condensing 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetic acid with various 5-aryl-1,3,4-thiadiazol-2-amines. researchgate.net This reaction is efficiently promoted by carbodiimide condensation agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in combination with N-hydroxybenzotriazole (HOBt). researchgate.netnih.gov

Table 1: Examples of Acylation Reactions on 2-Amino-1,3,4-thiadiazole Derivatives

| Starting Material | Acylating Agent / Acid | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 5-phenyl-1,3,4-thiadiazol-2-amine | Acetic anhydride | - | N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | mdpi.com |

| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | Chloroacetyl chloride | Anhydrous sodium acetate | 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | nih.gov |

| 5-amino-1,3,4-thiadiazole-2-thiol | Phenylacetic acid derivatives | EDC, HOBt, Acetonitrile | N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives | nih.gov |

| 5-aryl-1,3,4-thiadiazol-2-amines | 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetic acid | EDC·HCl, HOBt | N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives | researchgate.net |

Introduction of Diverse Substituents (e.g., Aryl, Mercapto, Azo, Pyridyl)

The introduction of a wide array of substituents onto the 1,3,4-thiadiazole ring is crucial for developing analogues with diverse properties. Different synthetic routes are employed depending on the desired substituent.

Aryl Groups: The most common position for aryl substitution is C5. The synthesis of 5-aryl-2-amino-1,3,4-thiadiazoles is typically achieved through the oxidative cyclization of a thiosemicarbazide with an aromatic carboxylic acid. nih.gov A widely used method involves the cyclodehydration of an aryl carboxylic acid and thiosemicarbazide using a dehydrating agent like phosphorus oxychloride. mdpi.com This approach allows for the incorporation of a variety of substituted and unsubstituted aryl rings at the 5-position. mdpi.comnih.gov

Mercapto Group: The synthesis of 5-mercapto-1,3,4-thiadiazole derivatives often starts from thiosemicarbazide. Cyclization with carbon disulfide in the presence of a base like potassium hydroxide is a standard method to form the 5-thiol (mercapto) substituted thiadiazole ring. researchgate.netnih.gov The resulting 5-amino-1,3,4-thiadiazole-2-thiol is a valuable precursor for further derivatization. nih.gov

Azo Group: Azo-functionalized thiadiazoles are synthesized via a conventional diazotization-coupling sequence. mdpi.com The process begins with the diazotization of a 2-amino-5-aryl-1,3,4-thiadiazole using sodium nitrite in a strong acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. mdpi.comchemmethod.com This highly reactive intermediate is then immediately coupled with an electron-rich aromatic compound, such as 4-dimethylaminobenzaldehyde, aniline, or phenol, to yield the final azo dye. mdpi.comchemmethod.com

Pyridyl Group: Pyridyl moieties can be introduced in several ways. A pyridyl group can be incorporated at the C5 position by using a pyridinecarboxylic acid (e.g., nicotinic acid) as the starting material in the cyclodehydration reaction with thiosemicarbazide. mdpi.com Alternatively, a pyridyl substituent can be attached to the exocyclic amine at the C2 position. For example, the intermediate 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide can undergo nucleophilic substitution by refluxing in dry pyridine, resulting in the formation of a 1-(2-((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)pyridinium salt. nih.gov

Table 2: Synthetic Strategies for Introducing Diverse Substituents

| Substituent | Synthetic Method | Key Reagents | Example Product | Reference |

|---|---|---|---|---|

| Aryl | Cyclodehydration | Aromatic carboxylic acid, Thiosemicarbazide, POCl₃ | 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | nih.gov |

| Mercapto (Thiol) | Cyclization | Thiosemicarbazide, Carbon disulfide, KOH | 5-Amino-1,3,4-thiadiazole-2-thiol | researchgate.netnih.gov |

| Azo | Diazotization-Coupling | 2-Amino-1,3,4-thiadiazole, NaNO₂, HCl, Aromatic coupling agent | (E)-4-(((5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)diazenyl)phenyl)amine | mdpi.comchemmethod.com |

| Pyridyl | Nucleophilic Substitution | 2-Chloro-N-(thiadiazol-2-yl)acetamide, Pyridine | 1-(2-((5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)pyridinium chloride | nih.gov |

| Pyridyl | Cyclodehydration | Pyridinecarboxylic acid, Thiosemicarbazide | 4-{[5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-yl]amino}benzoic Acid | mdpi.com |

Hybrid Molecule Synthesis through Pharmacophore Hybridization

Pharmacophore hybridization is a powerful drug design strategy that involves covalently linking two or more distinct pharmacophoric moieties to create a single hybrid molecule with potentially enhanced affinity, improved efficacy, or a novel mechanism of action. The 1,3,4-thiadiazole nucleus is a popular scaffold for this approach due to its favorable chemical properties and established biological significance. mdpi.comnih.gov

One notable example is the hybridization of the 1,3,4-thiadiazole core with a 5-nitroimidazole pharmacophore, which is characteristic of the drug Metronidazole. mdpi.com This was achieved by creating a multi-step synthetic route that links the two heterocycles, resulting in novel imidazole-1,3,4-thiadiazole hybrids. mdpi.com

Another strategy involves combining the 1,3,4-thiadiazole ring with other heterocyclic systems known for their biological activities, such as thiazole (B1198619) or pyrimidine (B1678525). nih.gov For example, novel thiazolyl-thiadiazole amine derivatives have been synthesized by first constructing a thiazole ring and then using it as a precursor to build the aminothiadiazole moiety. researchgate.net This creates a fused or linked heterocyclic system that incorporates the structural features of both parent rings.

Furthermore, the 1,3,4-thiadiazole scaffold has been hybridized with the benzothiazole pharmacophore. This was accomplished by synthesizing a series of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives through a carbodiimide-mediated condensation reaction. researchgate.net This approach effectively merges the two pharmacophores through a flexible acetamide (B32628) linker.

Table 3: Examples of Pharmacophore Hybridization with 1,3,4-Thiadiazole

| Hybrid Molecule Type | Constituent Pharmacophores | Synthetic Approach | Reference |

|---|---|---|---|

| Imidazole-Thiadiazole Hybrids | 1,3,4-Thiadiazole and 5-Nitroimidazole | Multi-step linear synthesis involving amide bond formation | mdpi.com |

| Thiazolyl-Thiadiazole Derivatives | 1,3,4-Thiadiazole and Thiazole | Sequential synthesis starting with thiazole formation, followed by thiadiazole ring construction | researchgate.net |

| Benzothiazole-Thiadiazole Hybrids | 1,3,4-Thiadiazole and 3-oxo-1,2-benzothiazole | Carbodiimide-mediated condensation of respective acid and amine precursors | researchgate.net |

| Furan-Thiadiazole Hybrids | 1,3,4-Thiadiazole and Furan | Synthesis of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives | nih.gov |

Spectroscopic and Crystallographic Elucidation of N 1,3,4 Thiadiazol 2 Yl Acetimidamide Derivatives

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. Through ¹H, ¹³C, and various 2D NMR experiments, the precise arrangement of atoms within the thiadiazole derivatives can be established. nih.gov

¹H-NMR: In the proton NMR spectra of N-(1,3,4-thiadiazol-2-yl) derivatives, aromatic protons typically resonate in the downfield region, generally between δ 7.00 and 8.50 ppm. rsc.orgjocpr.com The proton of the secondary amine (N-H) group, linking the phenyl and thiadiazole rings, is often observed as a distinct signal even further downfield, with reported chemical shifts ranging from δ 9.94 to 10.47 ppm. rsc.org

¹³C-NMR: The carbon-13 NMR spectrum provides critical information about the carbon skeleton. The two carbon atoms within the 1,3,4-thiadiazole (B1197879) ring are particularly characteristic, with their signals appearing at low field due to the influence of the adjacent electronegative nitrogen and sulfur atoms. dergipark.org.tr These peaks are typically found in the range of δ 158–169 ppm. dergipark.org.trrsc.org For instance, one study identified the two characteristic peaks for the thiadiazole ring carbons between δ 163.5–158.4 ppm and δ 164.23–160.1 ppm. rsc.org Another reported the C=N carbon signal adjacent to the secondary amine at δ 163.77–169.01 ppm, while the other ring carbon appeared at δ 159.56–162.90 ppm. dergipark.org.tr

2D NMR: Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to confirm the assignments of proton and carbon signals and to establish connectivity between different parts of the molecule. nih.govresearchgate.net These methods are invaluable for unambiguously assembling the molecular structure.

| Nucleus | Group | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Aromatic Protons | 7.00 - 8.50 | rsc.orgjocpr.com |

| ¹H | Amine (N-H) | 9.94 - 10.47 | rsc.org |

| ¹³C | Thiadiazole Ring Carbons | 158 - 169 | dergipark.org.trrsc.org |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netuobaghdad.edu.iq In the characterization of 1,3,4-thiadiazole derivatives, the appearance of specific absorption bands confirms the successful formation of the target compound. chemmethod.com

Key characteristic absorption bands for these derivatives include:

N-H Stretching: A band in the region of 3100-3400 cm⁻¹ corresponds to the N-H stretching vibration of the amine group. dergipark.org.tr

Aromatic C-H Stretching: Absorption bands around 3050-3090 cm⁻¹ are characteristic of the C-H bonds in the aromatic rings. dergipark.org.trnih.gov

C=N Stretching: The stretching vibration of the C=N double bond within the thiadiazole ring is typically observed in the range of 1597-1649 cm⁻¹. dergipark.org.trchemmethod.com

C-S Stretching: A band corresponding to the C-S bond within the heterocyclic ring can be found at lower wavenumbers, for example, around 698 cm⁻¹. dergipark.org.tr

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretching | 3100 - 3400 | dergipark.org.tr |

| Aromatic C-H | Stretching | 3050 - 3090 | dergipark.org.trnih.gov |

| C=N (Thiadiazole ring) | Stretching | 1597 - 1649 | dergipark.org.trchemmethod.com |

| C-S (Thiadiazole ring) | Stretching | ~698 | dergipark.org.tr |

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). This allows for the confirmation of the molecular formula. The mass spectrum of a 1,3,4-thiadiazole derivative will show a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule with great confidence. mdpi.com This precision is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov It is frequently used in the analysis of synthesized 1,3,4-thiadiazole derivatives to assess their purity and to confirm their identity. The liquid chromatograph separates the components of a mixture, and the mass spectrometer provides mass information for each separated component. nih.gov

Single-Crystal X-ray Diffraction Analysis

While spectroscopic methods provide valuable information about connectivity and functional groups, single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of a molecule in the solid state.

By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the electron density can be constructed. This model reveals the exact spatial arrangement of atoms, confirming the molecular structure and stereochemistry. researchgate.netmdpi.com For 1,3,4-thiadiazole derivatives, this technique has been used to:

Confirm the successful synthesis and connectivity of the heterocyclic system. researchgate.net

Provide precise measurements of bond lengths and angles within the molecule.

Elucidate the conformation and planarity of the thiadiazole ring and its substituents.

Determine the supramolecular arrangement in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding and C-H···π non-covalent interactions that hold the molecules together. mdpi.comnih.gov

For example, studies have utilized single-crystal X-ray diffraction to unambiguously prove the structure of a specific regioisomer of a 5-arylimino-1,3,4-thiadiazole derivative, confirming the stereochemical outcome of the reaction. mdpi.com

Analysis of Tautomeric Forms in Crystalline States

Crystallographic studies on analogous compounds, such as (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide, have demonstrated that the imine tautomer is the form present in the crystal structure. nih.govku.dk The identification of the correct tautomer can be challenging, sometimes requiring a combination of techniques beyond just X-ray diffraction.

In one such case, a previously reported structure was corrected from the amine to the imine tautomer. nih.govresearchgate.netosti.gov The key evidence often lies in the analysis of intermolecular contacts within the crystal lattice. For the imine tautomer, the N-H group is positioned to form significant intermolecular hydrogen bonds with acceptor atoms (like oxygen) on neighboring molecules. nih.govresearchgate.netosti.gov Conversely, the hypothetical amine tautomer would place the hydrogen atom in a position where it does not engage in favorable hydrogen bonding, instead pointing towards a neighboring methyl group, which is an unlikely interaction. nih.govresearchgate.net

To resolve ambiguities, especially when powder X-ray diffraction (PXRD) data yields nearly identical fits for both tautomers, computational methods are employed. nih.govresearchgate.netosti.gov Dispersion-corrected density functional theory (DFT-D) calculations can be used to optimize the crystal structure of both potential tautomers. The correct tautomer typically shows less structural distortion upon optimization compared to the incorrect one. researchgate.netosti.gov Furthermore, calculating the 13C solid-state NMR (SS-NMR) spectrum for each tautomer and comparing it with the experimentally measured spectrum provides definitive confirmation. The imine tautomer has been shown to provide a significantly better agreement with the experimental SS-NMR data in related systems. researchgate.netosti.gov

This combined approach of analyzing hydrogen bond patterns, supported by DFT-D calculations and SS-NMR spectroscopy, provides a robust methodology for the unambiguous determination of the tautomeric form of N-(1,3,4-thiadiazol-2-yl)acetimidamide derivatives in the crystalline state.

Investigation of Molecular Conformation and Packing in Crystal Lattices

The molecular conformation and the arrangement of molecules in a crystal lattice are dictated by a combination of intramolecular and intermolecular forces. For derivatives of this compound, these include intramolecular contacts and, more significantly, intermolecular hydrogen bonds and other weak interactions.

The packing of these molecules in the crystal is primarily governed by intermolecular hydrogen bonds. Specific, recurring hydrogen-bonding patterns, known as graph-set motifs, are often identified. For instance, adjacent molecules can be linked by N—H···O and C—H···O hydrogen bonds, forming rings described by the R¹₂(6) graph-set motif. nih.gov

Furthermore, pairs of C—H···O hydrogen bonds can form inversion dimers, creating R²₂(8) ring motifs. nih.gov The combination of these different hydrogen bonding interactions generates a stable, three-dimensional network, leading to the stacking of molecules in a specific orientation within the crystal, for example, along the b-axis. nih.gov The analysis of these packing motifs is critical for understanding the physical properties of the crystalline material.

| Compound Derivative | Key Intramolecular Feature | Dihedral Angle | Intermolecular H-Bond Motifs | Resulting Crystal Packing |

| N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide | S···O contact (2.682 Å) | 86.82° (thiadiazole-benzene) | R¹₂(6) and R²₂(8) | 3D network, stacking along b-axis |

Computational and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and its target protein at the atomic level.

Ligand-Protein Interaction Analysis

While direct molecular docking studies for N-(1,3,4-thiadiazol-2-yl)acetimidamide with several key protein targets are not specifically reported, research on analogous 1,3,4-thiadiazole (B1197879) structures provides insights into their potential binding modes. For instance, derivatives of 1,3,4-thiadiazole have been investigated as inhibitors for various enzymes, including Dihydrofolate Reductase (DHFR), Cyclooxygenase-2 (COX-2), Carbonic Anhydrase (CA) isoforms, Acetylcholinesterase (AChE), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER-2). These studies often reveal key interactions such as hydrogen bonding, hydrophobic interactions, and pi-pi stacking between the thiadiazole core and the amino acid residues in the active site of these proteins.

Binding Affinity Predictions and Hot Spot Identification

The prediction of binding affinity, often expressed as a binding energy value, is a crucial aspect of molecular docking. For 1,3,4-thiadiazole-thiazolidinone hybrids, molecular docking studies have been used to estimate binding affinities and identify key interacting residues, or "hot spots," within the active sites of enzymes like COX-2. These predictions are instrumental in understanding the potency of a compound and guiding the design of more effective inhibitors. The specific binding affinity and hot spot interactions for this compound would require dedicated computational experiments.

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure, reactivity, and other molecular properties of compounds.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Parameters

Density Functional Theory (DFT) is a powerful computational method used to study the electronic properties of molecules. DFT calculations can provide valuable information about the distribution of electron density, molecular orbital energies, and reactivity descriptors such as electronegativity, hardness, and softness. For derivatives of 1,3,4-thiadiazole, DFT has been used to understand their structural and electronic features, which are crucial for their biological activity. Such analyses for this compound would elucidate its electronic characteristics and potential for chemical reactions.

Frontier Molecular Orbital (FMO) Theory for Reaction Site Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies and spatial distributions of these orbitals are key to predicting the reactive sites of a molecule. For the 1,3,4-thiadiazole ring system, FMO analysis can identify the atoms most likely to participate in nucleophilic or electrophilic attacks. This theoretical approach would be valuable in predicting the reactivity of this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies

Development of Predictive Models for Biological Efficacy

Computational chemistry plays a pivotal role in modern drug discovery by enabling the development of predictive models for the biological efficacy of novel compounds. For 1,3,4-thiadiazole derivatives, various modeling techniques are employed to forecast their therapeutic potential. These models are built upon the correlation between the structural features of the molecules and their observed biological activities.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone in this area. By analyzing a series of related 1,3,4-thiadiazole compounds, researchers can develop mathematical models that relate physicochemical properties, such as electronic and steric parameters, to their biological activities. These models are then used to predict the efficacy of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and further testing.

Pharmacophore modeling is another powerful tool. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific biological target. For 1,3,4-thiadiazole derivatives, pharmacophore models have been developed to identify the key features required for various activities, including anticancer and antimicrobial effects. These models guide the design of new molecules with enhanced potency and selectivity.

Correlation of Substituent Effects with Molecular Activity

The biological activity of 1,3,4-thiadiazole derivatives can be significantly influenced by the nature and position of substituents on the thiadiazole ring and its appended functionalities. Computational studies are instrumental in elucidating the correlation between these substituent effects and the resulting molecular activity.

By systematically modifying substituents in silico, researchers can probe their impact on key molecular properties such as electronic distribution, lipophilicity, and steric hindrance. For instance, the addition of electron-withdrawing or electron-donating groups to the N-acyl or N-aryl substituent of a 1,3,4-thiadiazole can modulate its binding affinity to a target protein. Density Functional Theory (DFT) calculations are often employed to investigate these electronic effects and to understand how they influence the reactivity and interaction of the molecule with its biological target. rsc.org

Molecular docking simulations provide further insights by predicting the binding mode and affinity of different substituted analogs within the active site of a protein. These studies have shown that specific substituents can form crucial hydrogen bonds or hydrophobic interactions with key amino acid residues, thereby enhancing the inhibitory activity of the compound. A structure-activity relationship study has indicated that the nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity.

In Silico Screening and Virtual Ligand Design Methodologies

In silico screening and virtual ligand design are powerful computational methodologies that accelerate the discovery of new drug candidates. These techniques allow for the rapid evaluation of large libraries of virtual compounds, identifying those with a high probability of being active against a specific biological target.

Virtual screening of 1,3,4-thiadiazole derivatives has been successfully employed to identify novel inhibitors for a range of therapeutic targets, including enzymes and receptors implicated in cancer and infectious diseases. mdpi.com This process typically involves docking a library of virtual 1,3,4-thiadiazole compounds into the three-dimensional structure of the target protein. The compounds are then ranked based on their predicted binding affinity and other scoring functions, and the top-ranking candidates are selected for experimental validation. In one study, a ligand-based pharmacophore model was used to screen the ZINC15 database for potential VEGFR-2 inhibitors with an azole moiety. mdpi.com

Structure-based and ligand-based drug design approaches are also central to the development of novel 1,3,4-thiadiazole derivatives. In structure-based design, the known three-dimensional structure of the target protein is used to guide the design of complementary ligands. For 1,3,4-thiadiazole analogs, this has involved modifying the core scaffold and its substituents to optimize interactions with the target's binding site. Ligand-based design, on the other hand, relies on the knowledge of existing active molecules to develop new compounds with similar properties. This often involves techniques such as pharmacophore modeling and 3D-QSAR.

Recent studies have utilized hierarchical virtual screening and molecular dynamics simulations to identify novel 1,3,4-thiadiazole-based molecules as potential therapeutic agents. nih.gov These advanced computational methods provide a more dynamic and accurate prediction of the binding interactions and stability of the ligand-protein complex.

Diversified Biological Activities of N 1,3,4 Thiadiazol 2 Yl Acetimidamide Derivatives: Academic Perspectives

Anticancer Research Applications

Derivatives of the 1,3,4-thiadiazole (B1197879) nucleus are widely investigated for their potential as anticancer agents, demonstrating efficacy through various mechanisms of action. nih.govnih.gov

Exploration of Cytotoxic Effects in Cancer Cell Lines (in vitro models only)

Numerous in vitro studies have demonstrated the cytotoxic potential of N-(1,3,4-thiadiazol-2-yl)acetimidamide derivatives against a wide array of human cancer cell lines. The antiproliferative effects are often influenced by the nature and position of substituents on the core scaffold. mdpi.com

For instance, a series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure showed excellent anti-proliferation ability against breast cancer cells (MCF-7 and SK-BR-3) and lung cancer cells (A549 and H1975), with a particularly strong effect against SK-BR-3 cells. nih.gov Notably, these compounds exhibited weaker inhibitory effects on healthy breast (MCF-10A) and lung (Beas-2B) cells. nih.gov Another study highlighted that 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole exerted the strongest anti-proliferative activity against MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values of 49.6 µM and 53.4 µM, respectively. mdpi.com These compounds also showed weaker cytotoxicity towards normal fibroblast cell lines. mdpi.com

The novel compound 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine demonstrated significant anti-proliferative effects, with an IC50 value of 2.44 µM against the LoVo human colon carcinoma cell line and 23.29 µM against the MCF-7 breast cancer line after 48 hours of incubation. mdpi.com Similarly, the compound N-(5-methyl- nih.govnih.govmdpi.comthiadiazol-2-yl)propionamide was found to be most effective against human hepatocellular carcinoma HepG2 cells, with an IC50 value of 9.4 μg/mL. dmed.org.ua Its activity decreased in the order of hepatocarcinoma > leukemia (HL60) > breast carcinoma (MCF7) cells. dmed.org.ua

Further studies have reported the cytotoxic activities of various other derivatives. A series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivatives were evaluated against human prostate cancer (PC3), human neuroblastoma (SKNMC), and human colon cancer (HT29) cell lines. mdpi.comnih.gov The compound with a para-methoxy group showed the highest potency against PC3 (IC50 = 22.19 µM) and SKNMC (IC50 = 5.41 µM) cells. mdpi.com Another series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide compounds showed the best activity against the MDA breast cancer cell line, with one derivative exhibiting an IC50 of 9 μM. mdpi.comnih.gov

| Derivative Type | Cancer Cell Line | Cell Line Type | IC50 Value | Reference |

|---|---|---|---|---|

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | Breast | 49.6 µM | mdpi.com |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 | Breast | 53.4 µM | mdpi.com |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo | Colon | 2.44 µM | mdpi.com |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 | Breast | 23.29 µM | mdpi.com |

| N-(5-methyl- nih.govnih.govmdpi.comthiadiazol-2-yl)propionamide | HepG2 | Liver | 9.4 µg/mL | dmed.org.ua |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide (para-methoxy derivative) | PC3 | Prostate | 22.19 µM | mdpi.com |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide (para-methoxy derivative) | SKNMC | Neuroblastoma | 5.41 µM | mdpi.com |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivative | MDA | Breast | 9 µM | mdpi.com |

| Bromophenyl substituted N-(1,3,4-thiadiazol-2-yl)benzamide | MCF-7, SK-BR-3, A549, H1975 | Breast, Lung | 0.77–3.43 μM | nih.gov |

Targeting Specific Oncogenic Pathways (e.g., EGFR/HER-2, Tyrosine Kinases, DHFR)

A significant strategy in modern anticancer research involves the targeted inhibition of specific oncogenic pathways. Derivatives of 1,3,4-thiadiazole have been designed as potent inhibitors of several key enzymes and receptors involved in cancer progression.

EGFR/HER-2 Inhibition: The human epidermal growth factor receptors, including EGFR (Epidermal Growth Factor Receptor) and HER-2 (Human Epidermal Growth Factor Receptor 2), are crucial receptor protein tyrosine kinases that, when overexpressed, can accelerate cancer development. nih.gov Dual inhibitors targeting both EGFR and HER-2 have been developed to enhance therapeutic efficacy and overcome resistance. nih.gov A series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives featuring a 6,7-methoxyquinoline structure were specifically designed and synthesized as EGFR/HER-2 dual-target inhibitors. nih.gov Kinase assays confirmed that these compounds could selectively inhibit the kinase activity of both EGFR and HER-2. nih.gov The lead compound from this series, YH-9, was shown to bind stably to both receptors in molecular dynamics studies. nih.gov Similarly, other research on new thiazole (B1198619) and imidazo[2,1-b]thiazole (B1210989) derivatives identified compounds that acted as potent dual EGFR/HER2 kinase inhibitors. nih.gov Specifically, compounds 39 and 43 demonstrated IC50 values of 0.153 µM (EGFR) / 0.108 µM (HER2) and 0.122 µM (EGFR) / 0.078 µM (HER2), respectively. nih.gov

Tyrosine Kinase Inhibition: Certain N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivatives have been investigated as potential tyrosine kinase inhibitors. mdpi.comnih.gov Another compound, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide, was found to inhibit the Abl protein kinase with an IC50 value of 7.4 µM and showed selective activity against the Bcr-Abl-positive K562 myelogenous leukemia cell line. mdpi.com

DHFR Inhibition: Dihydrofolate reductase (DHFR) is another critical target in cancer therapy. Research into novel thiazole-based derivatives has yielded compounds with significant DHFR inhibitory activity. nih.gov Compounds 39 and 42 from this study were identified as the most effective DHFR inhibitors, with IC50 values of 0.291 µM and 0.123 µM, respectively. nih.gov This suggests that some thiadiazole-related structures can act as multi-targeting agents, inhibiting EGFR/HER2 kinases and DHFR simultaneously. nih.gov

Investigations into Apoptosis Induction and Caspase Activation Mechanisms

Inducing apoptosis, or programmed cell death, is a primary goal of many anticancer therapies. Several studies have confirmed that this compound derivatives can trigger apoptosis in cancer cells through the activation of caspases, which are the key executioner enzymes in the apoptotic pathway.

In one study, a series of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives were synthesized and evaluated for their ability to induce apoptosis. nih.gov The investigation explored the activation of caspases 3, 8, and 9. nih.govmdpi.com The results indicated that compounds with 3-Cl (compound 4b) and 4-Cl (compound 4c) substitutions demonstrated the most effective caspase activation, enhancing the activity of caspases 3 and 9 in the MCF-7 breast cancer cell line. nih.gov

Further research on N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and benzothioamide derivatives also confirmed their pro-apoptotic activity via a caspase-dependent pathway. researchgate.net Similarly, studies on novel thiazole derivatives showed that the most potent compounds induced cytotoxicity by causing cell cycle arrest and triggering apoptosis rather than necrosis in MCF-7 cells. nih.govresearchgate.net In vivo assays confirmed a significant reduction in tumor volume accompanied by recovered caspase-3 immunoexpression. nih.gov In silico docking studies for other 1,3,4-thiadiazole derivatives suggested that a likely mechanism of action is connected with the activities of Caspase 3 and Caspase 8, along with the activation of BAX proteins. mdpi.com

Antimicrobial Research Applications

The 1,3,4-thiadiazole scaffold is a recurring motif in compounds exhibiting a broad spectrum of antimicrobial activities. nih.govmdpi.com

Antibacterial Activity against Pathogenic Strains

Derivatives of 1,3,4-thiadiazole have shown considerable promise as antibacterial agents against both Gram-positive and Gram-negative bacteria. nih.govneliti.com The antimicrobial activity is often dependent on the specific substituents attached to the thiadiazole nucleus. nih.gov

For example, a series of 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives were synthesized and evaluated for their antimicrobial activity. nih.gov Many of these compounds were highly potent against the tested Gram-positive bacteria, showing efficacy substantially greater than the reference drug ampicillin. nih.gov However, they were not effective against Gram-negative microorganisms. nih.gov Notably, some of these compounds exhibited strong activity against metronidazole-resistant Helicobacter pylori strains. nih.gov

Other studies have reported the synthesis of 1,3,4-thiadiazole derivatives that were screened against strains such as Bacillus subtilis, Bacillus pumilus, E. coli, and Pseudomonas aeruginosa. neliti.com Certain derivatives exhibited a broad spectrum of antibacterial activity. neliti.com The synthesis of metal chelates of {5-[4- chlorophenyl-(1, 3, 4)-thiadiazol-2-ylaminomethylene]-8- hydroxy quinoline} also yielded compounds with pronounced antibacterial activity against Gram-positive bacteria. neliti.com

| Derivative Type | Bacterial Strain(s) | Activity/Result | Reference |

|---|---|---|---|

| 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives | Gram-positive bacteria (e.g., MRSA) | Potent activity, greater than ampicillin. | nih.gov |

| 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives | Helicobacter pylori (metronidazole resistant) | Strong activity (inhibition zone > 30 mm at 100 µg/disc). | nih.gov |

| 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives | Gram-negative bacteria | No effectiveness observed. | nih.gov |

| Cyclized thiosemicarbazide (B42300) derivatives | Bacillus subtilis, Bacillus pumilus, E. coli, Pseudomonas aeruginosa | Some compounds showed broad-spectrum activity. | neliti.com |

| Metal chelates of {5-[4- chlorophenyl-(1, 3, 4)-thiadiazol-2-ylaminomethylene]-8- hydroxy quinoline} | Gram-positive bacteria | Pronounced antibacterial activity. | neliti.com |

| 5-(4-chlorophenyl amino)-2-mercapto-1, 3, 4- thiadiazole derivatives | Escherichia coli, Salmonella typhi | Moderate activity observed. | neliti.com |

Antifungal Efficacy against Fungal Species

In addition to their antibacterial properties, 1,3,4-thiadiazole derivatives have demonstrated significant antifungal activity against a variety of fungal pathogens. nih.govwjpmr.com The thiadiazole ring is considered a bioisostere of azoles like imidazole (B134444) and triazole, which are known to inhibit the fungal enzyme 14-α-sterol demethylase, a key player in ergosterol (B1671047) biosynthesis. mdpi.com

A series of N-1,3,4-thiadiazol-2-yl-4-oxo-thiochroman-2-yl-formamide derivatives were synthesized and tested for antifungal activity. nih.gov Two compounds, 3a and 3c, exhibited better antifungal activity against Epidermophyton floccosum and Mucor racemosus than the control drug fluconazole, with minimum inhibition concentrations (MIC) reaching 8 μg/mL and 16 μg/mL. nih.govresearchgate.net Other compounds in the series showed significant inhibitory activity against phytopathogenic fungi such as Helminthosporium maydis, Sclerotinia sclerotiorum, and Botrytis cinerea. nih.gov

Another study focused on 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (termed C1), which was identified as a potent agent against various Candida species, including azole-resistant isolates, with MIC100 values ranging from 8 to 96 μg/ml. nih.gov The mechanism of action for this compound was found to involve the disruption of cell wall biogenesis, leading to morphological abnormalities and reduced osmotic resistance, though it did not affect the ergosterol content in the cells. nih.gov Further research synthesized a series of 1,3,4-thiadiazole derivatives and evaluated their activity against eight Candida species, with two compounds displaying very notable antifungal effects, likely through the inhibition of ergosterol biosynthesis. mdpi.com

| Derivative Type | Fungal Species | MIC Value | Reference |

|---|---|---|---|

| N-1,3,4-thiadiazol-2-yl-4-oxo-thiochroman-2-yl-formamide (Compound 3a) | Epidermophyton floccosum | 8 µg/mL | nih.govresearchgate.net |

| N-1,3,4-thiadiazol-2-yl-4-oxo-thiochroman-2-yl-formamide (Compound 3c) | Mucor racemosus | 16 µg/mL | nih.govresearchgate.net |

| N-1,3,4-thiadiazol-2-yl-4-oxo-thiochroman-2-yl-formamide (Compound 3e) | Helminthosporium maydis, Sclerotinia sclerotiorum, Botrytis cinerea | Significant inhibitory activity | nih.gov |

| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1) | Various Candida species (including azole-resistant) | 8 to 96 µg/mL (MIC100) | nih.gov |

| Substituted 1,3,4-thiadiazole derivatives (Compounds 3k, 3l) | Eight Candida species | Notable antifungal effects | mdpi.com |

| 5-(4-substituted phenyl)- 1, 3, 4-thiadiazol-2-amine derivatives | Aspergillus niger, Candida albicans | Activity demonstrated | neliti.com |

Antimycobacterial Potency

Derivatives of the 1,3,4-thiadiazole scaffold have demonstrated notable efficacy against mycobacterial strains, including Mycobacterium tuberculosis. researchgate.net In one study, a series of novel 1,3,4-thiadiazole derivatives featuring a bis-benzamide moiety were synthesized and evaluated for their antimycobacterial activity against M. tuberculosis H37Rv strains. researchgate.net Among the synthesized compounds, several showed promising activity when compared to standard drugs. researchgate.net Specifically, compounds designated as 4(d), 4(f), 4(g), and 4(j) were identified as having significant antimycobacterial effects. researchgate.net

Further research into other substituted 1,3,4-thiadiazoles has also yielded potent antitubercular agents. nih.gov A study involving two series of propionic acid alkyl esters containing a 5-(nitroaryl)-1,3,4-thiadiazole core screened compounds against Mycobacterium tuberculosis H37Rv. nih.gov The investigation identified propyl 3-[5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-ylthio]propionate as the most active derivative, with a Minimum Inhibitory Concentration (MIC) value of 1.56 µg/mL. nih.gov These findings underscore the potential of the 1,3,4-thiadiazole ring system as a basis for developing new antimycobacterial therapies.

**6.3. Enzyme Inhibition Studies

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore for the inhibition of carbonic anhydrase (CA), a zinc-containing metalloenzyme. researchgate.netrsc.org Research has shown that derivatives of 1,3,4-thiadiazole-2-sulfonamide (B11770387) are potent inhibitors of CA isozymes II and IV, with inhibition constants (Ki) in the nanomolar range (10⁻⁸–10⁻⁹ M). researchgate.net

More specifically, studies on N-(1,3,4-thiadiazol-2-yl)acetamide derivatives have revealed significant inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.govconsensus.app In a particular study, all newly synthesized compounds demonstrated better activity against hCA I than the standard drug, Acetazolamide (AAZ). nih.govconsensus.app Most of these compounds also showed superior or comparable activity against hCA II. nih.govconsensus.app Another study on 1,3,4-thiadiazole-thiazolidinone hybrids identified a derivative, compound 7i, which was more potent than Acetazolamide, exhibiting an IC50 value of 0.402 µM. rsc.org Kinetic analysis revealed that this compound binds to the enzyme in a competitive manner. rsc.org

| Compound Class | Target Isoform(s) | Potency (IC50 / Ki) | Reference |

| N-(1,3,4-thiadiazol-2-yl)acetamide derivatives | hCA I, hCA II | More potent than Acetazolamide against hCA I | nih.govconsensus.app |

| 1,3,4-Thiadiazole-thiazolidinone hybrid (Compound 7i) | Carbonic Anhydrase | IC50 = 0.402 µM | rsc.org |

| 1,3,4-Thiadiazole-2-sulfonamide derivatives | CA II, CA IV | Ki = 10⁻⁸–10⁻⁹ M | researchgate.net |

Acetylcholinesterase (AChE) inhibition is a key strategy in the management of Alzheimer's disease. biointerfaceresearch.com Various derivatives based on the 1,3,4-thiadiazole structure have been synthesized and evaluated as AChE inhibitors, with several compounds demonstrating high potency. nih.govnih.govtbzmed.ac.ir

One study reported that among a series of N-(1,3,4-thiadiazole-2-yl)acetamide derivatives, compounds 6a and 6c exhibited superior activity against AChE compared to the standard agent, tacrine. consensus.app In a separate investigation, a drug-1,3,4-thiadiazole conjugate, (R)-6-(5-amino-1,3,4-thiadiazol-2-yl)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2H- nih.govnih.govoxazino[2,3,4-ij]quinolin-7(3H)-one (compound 3b), was found to be the most potent AChE inhibitor in its class, with an IC50 value of 18.1 ± 0.9 nM. nih.gov This was substantially more active than the reference drug, neostigmine (B1678181) methyl sulfate. nih.gov

Further research has identified even more potent inhibitors. A series of benzamide (B126) derivatives bearing a 1,3,4-thiadiazole nucleus yielded compound 7e, which displayed an exceptionally low IC50 value of 1.82 ± 0.6 nM, surpassing the activity of the reference drug donepezil. tbzmed.ac.ir Similarly, hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole have been explored, with compounds such as 2-((5-ethyl-1,3,4-thiadiazol-2-yl)imino)-5-(4-methylbenzylidene)thiazolidin-4-one (compound 4o) showing potent AChE inhibition. biointerfaceresearch.com Another derivative, 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole, showed moderate activity with an IC50 value of 33.16 µM. researchgate.net

| Compound | Potency (IC50) | Reference |

| Compound 7e (Benzamide-1,3,4-thiadiazole derivative) | 1.82 ± 0.6 nM | tbzmed.ac.ir |

| Compound 3b (Drug-1,3,4-thiadiazole conjugate) | 18.1 ± 0.9 nM | nih.gov |

| Compound 9 (1,3,4-Thiadiazole-based) | 0.053 µM | lookchem.com |

| 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole (Compound 4a) | 33.16 µM | researchgate.net |

| Compounds 6a and 6c (N-acetamide derivatives) | Superior to tacrine | consensus.app |

Dihydrofolate reductase (DHFR) is a crucial enzyme involved in the synthesis of cellular building blocks and is a well-established target for antimicrobial and anticancer therapies. mdpi.comrjpbr.com Research has explored 1,3,4-thiadiazole derivatives as potential DHFR inhibitors. One study focused on 2-(1,3,4-thiadiazolyl)thio-6-substituted-quinazolin-4-ones, identifying a specific derivative (compound 10) as the most active DHFR inhibitor within the series. mdpi.com The structure-activity relationship analysis indicated that substitutions at multiple positions on the quinazolinone nucleus were important for DHFR inhibition. mdpi.com Molecular docking studies helped to elucidate the molecular basis for this inhibitory activity. mdpi.com

Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. nih.gov The 1,3,4-thiadiazole scaffold has been incorporated into novel compounds designed as selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.govresearchgate.net

A study on thiadiazole-thiazolidinone hybrids aimed to create dual inhibitors of COX-2 and 15-lipoxygenase (15-LOX). nih.govresearchgate.net The most promising compound from this series, designated 6l, demonstrated potent and selective inhibition of the COX-2 enzyme with an IC50 of 70 nM and a high selectivity index (SI) of 220. nih.govresearchgate.net This potency and selectivity were comparable to the standard COX-2 inhibitor, celecoxib (B62257) (IC50 = 49 nM, SI = 308). researchgate.net In earlier work, 5-(4-Methoxybenzylideneamino)-1,3,4-thiadiazole-2(3H)-thione and its 4-bromo-substituted analog were also identified as potent and selective COX-2 inhibitors with IC50 values of 0.24 µM and 0.19 µM, respectively. researchgate.net

| Compound / Class | Target | Potency (IC50) | Selectivity Index (SI) | Reference |

| Compound 6l (Thiadiazole-thiazolidinone hybrid) | COX-2 | 70 nM | 220 | nih.govresearchgate.net |

| 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2(3H)-thione | COX-2 | 0.19 µM | - | researchgate.net |

| 5-(4-Methoxybenzylideneamino)-1,3,4-thiadiazole-2(3H)-thione | COX-2 | 0.24 µM | - | researchgate.net |

Anti-inflammatory and Analgesic Research

Building on their ability to inhibit enzymes like COX, various this compound derivatives have been evaluated for their in vivo anti-inflammatory and analgesic effects. nih.govijpsdronline.comnih.gov

One study synthesized two series of N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides and tested them in animal models. nih.gov The compounds showed good analgesic (antalgic) action in the acetic acid writhing test and some derivatives also exhibited fair anti-inflammatory activity in the carrageenan rat paw edema test. nih.gov Another investigation of novel 1,3,4-thiadiazoles found that compounds 3d and 3e displayed the most significant and consistent anti-inflammatory activity in the carrageenan-induced paw edema model. ijpsdronline.com

Further research on imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives also revealed potent anti-inflammatory and antinociceptive properties. nih.gov In this series, compound 5c demonstrated better anti-inflammatory effects than the standard drug diclofenac. nih.gov Additionally, compounds 5g, 5i, and 5j showed analgesic activity comparable to diclofenac. nih.gov A separate study focusing on molecular hybridization led to the identification of a para-fluoro-substituted 1,3,4-thiadiazole derivative (8b) that was more active as an anti-inflammatory agent in vivo than celecoxib at the same molar concentration. researchgate.net

Anticonvulsant Research

The 1,3,4-thiadiazole scaffold has been extensively explored for the development of novel anticonvulsant agents, with numerous derivatives showing promise in various experimental seizure models.

The anticonvulsant activity of 1,3,4-thiadiazole derivatives is typically assessed in vivo using models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) induced seizure model. frontiersin.orgnih.govnih.govtsijournals.com These tests help to identify compounds that can prevent seizure spread and those that can elevate the seizure threshold, respectively.

A wide array of substituted 1,3,4-thiadiazoles has demonstrated significant protection in these models. For example, 5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine showed a maximum protection of 64.28% in the MES model. nih.gov In another study, N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine was found to be highly effective, providing 100% protection in the MES test. frontiersin.org Similarly, 2-(diethylamino)-N-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,4-thiadiazole-2-yl acetamide (B32628) exhibited prominent activity against induced convulsions. researchgate.netnih.gov Research on 4-amino-benzenesulfonamide derivatives of 1,3,4-thiadiazole also reported good anticonvulsant activity in the MES method, with protection ranging from 45.67% to 84.33%. tsijournals.com The proposed mechanism for the anticonvulsant action of 1,3,4-thiadiazoles involves the prevention of neuron firing in the brain by modulating the GABAA pathway. frontiersin.orgnih.gov

| Derivative | Experimental Model | Observed Efficacy | Reference |

|---|---|---|---|

| N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine | MES Test | 100% protection | frontiersin.org |

| 5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | MES Test | 64.28% protection | nih.gov |

| 4-Amino-N-[5-(4-chlorophenyl)-1,3,4-thiadiazole-2-yl]-benzene sulfonamide | MES Method | Good activity (part of a series with 45.67-84.33% protection) | tsijournals.com |

| 2-(Diethylamino)-N-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,4-thiadiazole-2-yl acetamide | Induced convulsions | Prominent activity | researchgate.netnih.gov |

Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for the anticonvulsant activity of 1,3,4-thiadiazole derivatives. These studies have highlighted the importance of specific substitutions on the thiadiazole ring and associated phenyl rings. frontiersin.orgnih.gov

Key SAR findings include:

Electron-withdrawing groups: The presence of electron-withdrawing groups, such as nitro (-NO2) and chloro (-Cl) groups, on the phenyl rings attached to the thiadiazole core has been shown to enhance anticonvulsant potency. frontiersin.orgnih.gov

Halogenation: Specific halogen substitutions have been linked to increased activity. For instance, chlorine substitution on a benzyl (B1604629) thiol ring and bromine substitution on a phenyl urea (B33335) moiety were found to be responsible for good anticonvulsant effects. frontiersin.orgnih.gov The addition of a fluorine group has also been shown to increase anticonvulsant activity. nih.gov

Antioxidant Research

The antioxidant potential of 1,3,4-thiadiazole derivatives has been an area of active investigation, with studies focusing on their ability to neutralize harmful free radicals.

The most common method used to evaluate the antioxidant capacity of these compounds is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. researchgate.netderpharmachemica.comsaudijournals.com In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured spectrophotometrically, indicated by the bleaching of the purple-colored DPPH solution. researchgate.netderpharmachemica.com

Several studies have synthesized and screened novel 1,3,4-thiadiazole derivatives, revealing that some possess potent radical scavenging activity. researchgate.netderpharmachemica.com For example, an investigation of thiazolidinone derivatives incorporating a 1,3,4-thiadiazole moiety identified several compounds with significant antioxidant potential. saudijournals.com Specifically, compounds designated TZD 3 and TZD 5 exhibited IC50 values of 28.00 µM and 27.50 µM, respectively, which were comparable to the standard antioxidant, ascorbic acid (IC50 value of 29.2 µM). saudijournals.com In another study, a 1,3,4-thiadiazole based compound (labeled as compound 4) demonstrated a DPPH scavenging capacity of 33.98%. nih.gov These findings suggest that the 1,3,4-thiadiazole nucleus can be a valuable template for designing new antioxidant agents.

| Derivative Series | Key Finding | Reference |

|---|---|---|

| 2-Phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-ones (TZD 3, TZD 5) | Showed excellent activity with IC50 values of 28.00 µM and 27.50 µM, comparable to ascorbic acid (29.2 µM). | saudijournals.com |

| 1,3,4-Thiadiazole based compound (4 ) | Demonstrated 33.98% DPPH scavenging activity. | nih.gov |

| N-(substuted-phenyl)-2-[5-(3-substituted-phenyl)-1, 3, 4-thiadiazol-2-yl amino]-acetamide | Compounds IIIA2 and IIIA4 showed good scavenging activity. | researchgate.netderpharmachemica.com |

Exploration of Oxidative Stress Modulation

The investigation into the therapeutic potential of this compound and its related derivatives has extended to their ability to modulate oxidative stress. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions. nih.govbohrium.com Consequently, the development of novel antioxidants is a significant focus in medicinal chemistry. nih.gov Derivatives of the 1,3,4-thiadiazole scaffold have been a subject of interest for their antioxidant properties. researchgate.netmdpi.com

Research has focused on the synthesis of various 1,3,4-thiadiazole derivatives and the evaluation of their in vitro antioxidant capabilities, primarily through radical scavenging assays. derpharmachemica.comresearchgate.net A common method employed is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.govsaudijournals.com In this test, the ability of a compound to donate an electron or hydrogen atom to the stable DPPH radical is measured spectrophotometrically, which results in a color change from purple to yellow. derpharmachemica.com The effectiveness of the antioxidant is often expressed as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

In one study, a series of novel 1,3,4-thiadiazole derivatives were synthesized and screened for their antioxidant activity. researchgate.net The results indicated that several of the tested compounds demonstrated potent antioxidant effects. derpharmachemica.comresearchgate.net Specifically, compounds designated as IIIA2 and IIIA4 showed significant scavenging activity. derpharmachemica.comresearchgate.net

Another research effort involved the synthesis of 1,3,4-thiadiazole-linked 4-thiazolidinone (B1220212) derivatives. saudijournals.com These compounds were also evaluated for their antioxidant potential using the DPPH method. The findings revealed that among the synthesized series, compounds TZD 5 and TZD 3 exhibited promising antioxidant activity, with IC50 values of 27.50 µM and 30.15 µM, respectively, using ascorbic acid as a standard. saudijournals.com

Further studies on different series of thiazolidin-4-one analogues incorporating a 1,3,4-thiadiazole moiety also highlighted their antioxidant potential. nih.gov In an evaluation using the DPPH assay, one derivative, designated as analogue D-16, was identified as the most potent, with an IC50 value of 22.3 µM. nih.gov This was notably more effective than the positive control, ascorbic acid, which had an IC50 of 111.6 µM in the same study. nih.gov Structure-activity relationship (SAR) analyses from this research suggested that para-substituted halogen and hydroxy derivatives possess remarkable antioxidant potential. nih.gov The presence of electron-donating groups (like -OH, -OCH3, -NH2) on the derivatives has also been noted to enhance their capacity to act as free radical agents and resist oxidation. chemmethod.com

The collective findings from these academic explorations underscore the potential of the 1,3,4-thiadiazole nucleus as a versatile pharmacophore for developing agents that can modulate oxidative stress. chemmethod.com

Research Findings on Antioxidant Activity of 1,3,4-Thiadiazole Derivatives

| Compound ID | Assay Method | IC50 Value (µM) | Reference Standard | IC50 of Standard (µM) |

| Analogue D-16 | DPPH | 22.3 | Ascorbic Acid | 111.6 nih.gov |

| TZD 5 | DPPH | 27.50 | Ascorbic Acid | Not specified saudijournals.com |

| TZD 3 | DPPH | 30.15 | Ascorbic Acid | Not specified saudijournals.com |

Future Directions and Research Gaps

Development of Novel Synthetic Routes for Architecturally Complex Analogues

The exploration of N-(1,3,4-thiadiazol-2-yl)acetimidamide's full potential is currently hampered by a limited understanding of its synthetic accessibility and the lack of diverse, architecturally complex analogues. Future research must prioritize the development of innovative and efficient synthetic methodologies.

Key research objectives should include:

Exploration of Greener Synthetic Approaches: Many current syntheses for 1,3,4-thiadiazole (B1197879) derivatives rely on harsh reagents like phosphorus oxychloride. Future work should investigate greener alternatives, such as the use of polyphosphate ester (PPE) as a mild additive for cyclodehydration reactions. Microwave-assisted synthesis is another promising avenue to enhance reaction rates and yields under more environmentally benign conditions.

Combinatorial Chemistry and High-Throughput Synthesis: To rapidly generate a diverse library of this compound analogues, the integration of combinatorial chemistry and high-throughput synthesis platforms is essential. This would enable the systematic modification of the core structure, including substitutions on the thiadiazole ring and variations of the acetimidamide side chain.

Development of One-Pot Reactions: Streamlining the synthesis process through the development of one-pot reactions would significantly improve efficiency and reduce waste. Research into tandem reactions where multiple bond-forming events occur in a single reaction vessel is a promising direction.

Synthesis of Fused-Ring Systems: The biological activity of 1,3,4-thiadiazole derivatives can be significantly modulated by fusing the core ring with other heterocyclic systems. Future synthetic efforts should target the creation of novel polycyclic structures incorporating the this compound moiety to explore new chemical space and potentially enhance biological activity.

Advanced Computational Approaches for Rational Design and Lead Optimization

To accelerate the discovery and optimization of bioactive analogues of this compound, the integration of advanced computational approaches is paramount. These in silico methods can provide valuable insights into structure-activity relationships (SAR) and guide the synthesis of more potent and selective compounds.

Future computational research should focus on:

Molecular Docking and Virtual Screening: Large-scale virtual screening of compound libraries against a panel of known and novel biological targets can identify potential hits. For promising analogues of this compound, molecular docking studies can predict binding modes and affinities, providing a rationale for observed biological activity and guiding further structural modifications.

Quantitative Structure-Activity Relationship (QSAR) Modeling: The development of robust QSAR models for a series of this compound analogues will be crucial for predicting the biological activity of unsynthesized compounds. This will enable the prioritization of synthetic targets with the highest probability of success.

Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of this compound analogues within the binding site of a biological target, MD simulations are indispensable. These simulations can provide insights into the stability of the ligand-protein complex, the role of solvent molecules, and the energetic contributions of individual residues to binding.

Pharmacophore Modeling and Scaffold Hopping: Based on the structural features of known active 1,3,4-thiadiazole derivatives, pharmacophore models can be developed. These models can then be used to search for novel scaffolds that retain the key interaction features, a process known as scaffold hopping, which can lead to the discovery of compounds with improved properties.

Deeper Elucidation of Molecular Mechanisms in Complex Biological Systems

A significant research gap exists in understanding the molecular mechanisms through which this compound and its derivatives may exert their biological effects. Future investigations must move beyond simple screening to a more profound elucidation of their interactions within complex biological systems.

Key areas for future mechanistic studies include: